![molecular formula C12H13N3OS B5813196 5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTC and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of MPTC in inducing apoptosis in cancer cells involves the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MPTC inhibits the activity of histone deacetylases, leading to the hyperacetylation of histones and the activation of pro-apoptotic genes. The mechanism of action of MPTC in inhibiting the corrosion of steel involves the formation of a protective film on the surface of the steel. MPTC reacts with the metal ions in the acidic environment, leading to the formation of a thin film that protects the steel from further corrosion. The mechanism of action of MPTC as a fluorescent probe involves the binding of MPTC to zinc ions. MPTC has a thiophene ring that can coordinate with zinc ions, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
MPTC has been shown to have various biochemical and physiological effects. In cancer cells, MPTC induces apoptosis by activating pro-apoptotic genes. In addition, MPTC has been shown to inhibit the migration and invasion of cancer cells. In steel, MPTC inhibits corrosion by forming a protective film on the surface of the steel. In addition, MPTC has been shown to have antioxidant properties. In cells, MPTC has been shown to selectively bind to zinc ions, leading to the emission of fluorescence.
実験室実験の利点と制限
MPTC has several advantages and limitations for lab experiments. One advantage is that MPTC is relatively easy to synthesize and purify. In addition, MPTC has been shown to have low toxicity in cells. One limitation is that MPTC is relatively unstable in aqueous solutions, which can affect its activity. In addition, MPTC has been shown to have limited solubility in organic solvents, which can affect its use in certain experiments.
将来の方向性
There are several future directions for the study of MPTC. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on the development of MPTC derivatives with improved activity and selectivity. Another direction is to further investigate its potential as a corrosion inhibitor. Studies could focus on the development of MPTC-based coatings for steel. Another direction is to further investigate its potential as a fluorescent probe. Studies could focus on the development of MPTC-based sensors for zinc ions. Overall, the study of MPTC has the potential to lead to the development of new materials and therapeutics with important applications in various fields.
合成法
The synthesis of MPTC involves the reaction of 5-methyl-3-thiophenecarboxylic acid hydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of MPTC is around 70%.
科学的研究の応用
MPTC has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, MPTC has been studied for its potential as an anti-cancer agent. Studies have shown that MPTC can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. In material science, MPTC has been studied for its potential as a corrosion inhibitor. Studies have shown that MPTC can inhibit the corrosion of steel in acidic environments. In biochemistry, MPTC has been studied for its potential as a fluorescent probe. Studies have shown that MPTC can selectively bind to zinc ions and emit fluorescence.
特性
IUPAC Name |
5-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-6-10(8-17-9)12(16)14-13-7-11-4-3-5-15(11)2/h3-8H,1-2H3,(H,14,16)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWYTOQWOKTSGP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

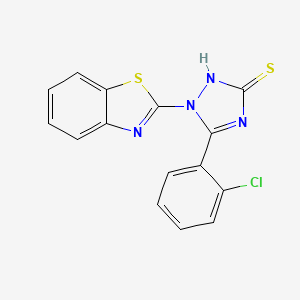
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
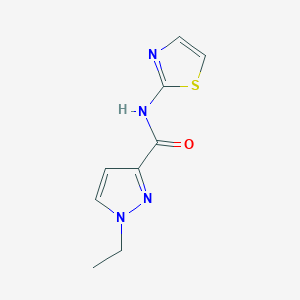
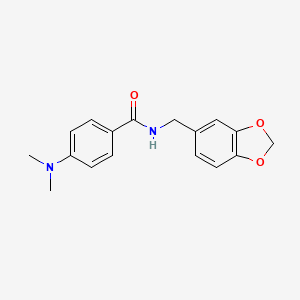
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
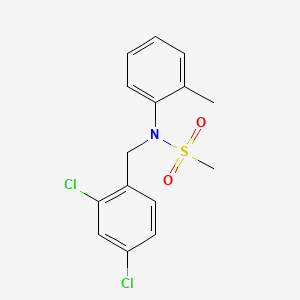
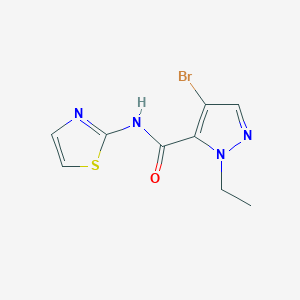
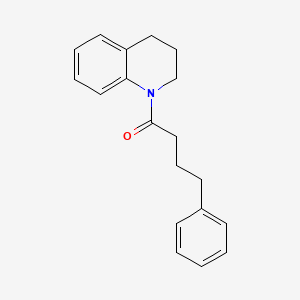
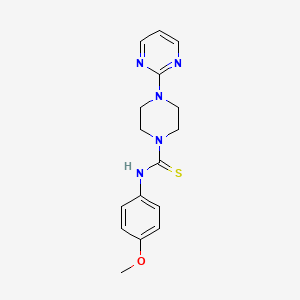

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)
![N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)